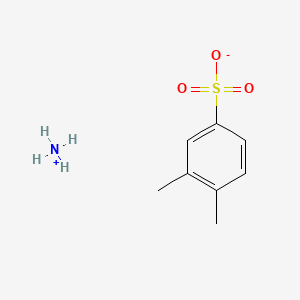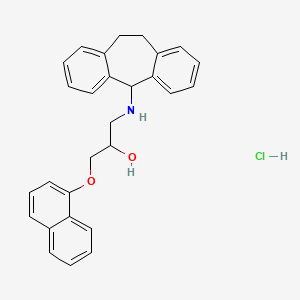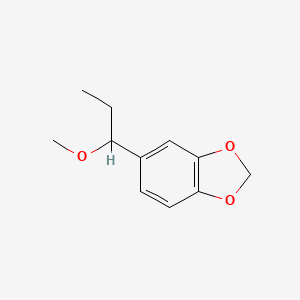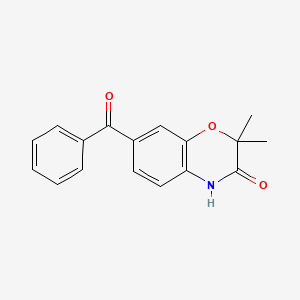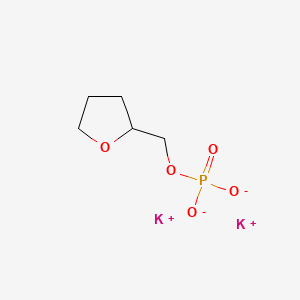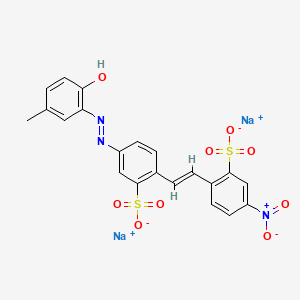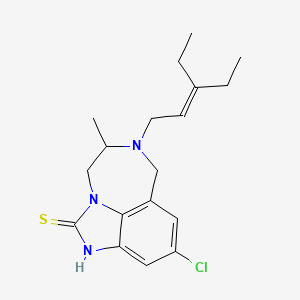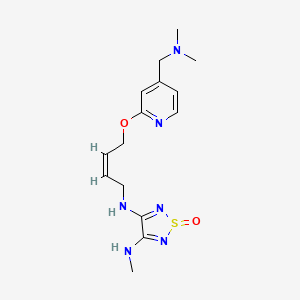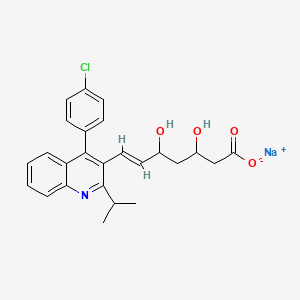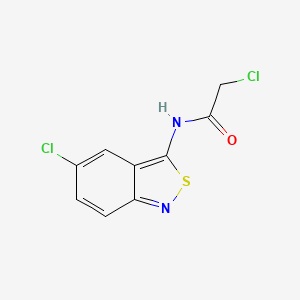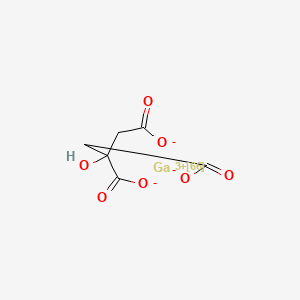
Gallium citrate, Ga-66
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium citrate, Ga-66, is a radiopharmaceutical compound used primarily in medical imaging and diagnostic procedures. Gallium citrate is a complex formed from gallium chloride and sodium citrate. Gallium-66 is a radioisotope of gallium with a half-life of approximately 9.5 hours. This compound is known for its ability to bind to certain proteins and accumulate in specific tissues, making it useful for imaging and diagnostic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium citrate, Ga-66, is typically synthesized by irradiating enriched zinc-66 with protons in a cyclotron. The resulting gallium-66 is then chemically separated from the target material and converted into gallium chloride. The gallium chloride is subsequently reacted with sodium citrate to form this compound. The reaction conditions involve maintaining a pH between 4.5 and 8 using hydrochloric acid or sodium hydroxide solutions .
Industrial Production Methods
Industrial production of this compound, follows a similar process but on a larger scale. The enriched zinc-66 target is irradiated in a high-energy cyclotron, and the resulting gallium-66 is separated using automated chemical processing systems. The gallium chloride is then reacted with sodium citrate in a controlled environment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Gallium citrate, Ga-66, undergoes various chemical reactions, including:
Oxidation: Gallium can be oxidized to form gallium oxide.
Reduction: Gallium can be reduced from its ionic form to its metallic state.
Substitution: Gallium can participate in substitution reactions where it replaces other metal ions in complexes.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands or chelating agents that can form stable complexes with gallium.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Metallic gallium (Ga)
Substitution: Various gallium complexes depending on the ligands used.
Scientific Research Applications
Gallium citrate, Ga-66, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of gallium citrate, Ga-66, involves its ability to mimic iron and bind to transferrin, a protein responsible for iron transport in the body. Once bound to transferrin, gallium citrate is transported to areas of high metabolic activity, such as tumors or sites of infection. It accumulates in these areas, allowing for imaging and diagnostic purposes. The molecular targets include transferrin receptors on cell surfaces, and the pathways involved include iron transport and metabolism .
Comparison with Similar Compounds
Similar Compounds
Gallium citrate, Ga-67: Another radiopharmaceutical compound used for similar diagnostic purposes but with a longer half-life of 78.3 hours.
Gallium nitrate: Used in the treatment of hypercalcemia and certain cancers.
Gallium arsenide: Employed in the semiconductor industry for the production of electronic devices.
Uniqueness
Gallium citrate, Ga-66, is unique due to its shorter half-life, making it suitable for specific diagnostic applications where rapid imaging is required. Its ability to bind to transferrin and accumulate in areas of high metabolic activity makes it particularly useful for detecting fast-growing tumors and acute infections .
Properties
CAS No. |
919293-63-3 |
|---|---|
Molecular Formula |
C6H5GaO7 |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4 |
InChI Key |
YEEGWNXDUZONAA-JWFOFJTQSA-K |
Isomeric SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


